Cycliramine maleate
Description
Cycliramine maleate (C₁₈H₁₉ClN₂·C₄H₄O₄) is a histamine-1 (H₁) receptor antagonist classified under the United States Adopted Name (USAN) and regulated by the US FDA as an active pharmaceutical ingredient . It is structurally characterized by a chlorine-substituted aromatic ring and a maleate counterion, as evidenced by its SMILES notation: CN1CCC(=C(C2CCC(CC2)Cl)C3CCCCN3)CC1.C(=C\C(=O)O)\C(=O)O . Its primary therapeutic use is in managing allergic conditions via competitive inhibition of histamine at H₁ receptors, thereby reducing symptoms such as pruritus, urticaria, and rhinitis. This compound is categorized under HS code 29333999 for international trade and assigned NCI Concept Code C65355 .
Properties
CAS No. |
5781-37-3 |
|---|---|
Molecular Formula |
C22H23ClN2O4 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-(1-methylpiperidin-4-ylidene)methyl]pyridine |
InChI |
InChI=1S/C18H19ClN2.C4H4O4/c1-21-12-9-15(10-13-21)18(17-4-2-3-11-20-17)14-5-7-16(19)8-6-14;5-3(6)1-2-4(7)8/h2-8,11H,9-10,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
KJSKCUMUVXPETM-BTJKTKAUSA-N |
SMILES |
CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1.C(=CC(=O)O)C(=O)O |
Other CAS No. |
5781-37-3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of cycliramine maleate involves several steps:
Starting Materials: The synthesis begins with the preparation of cycliramine, which is a substituted piperidine derivative.
Reaction Conditions: The cycliramine is then reacted with maleic acid to form the maleate salt. This reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity.
Chemical Reactions Analysis
Cycliramine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cycliramine maleate has a broad range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying piperidine derivatives.
Biology: The compound is used in studies involving cell signaling and receptor interactions due to its antihistamine properties.
Medicine: this compound is investigated for its potential therapeutic effects in treating allergic reactions, spasms, and pain.
Industry: In the pharmaceutical industry, it is used in the formulation of various medications and as a reference standard in quality control processes
Mechanism of Action
Cycliramine maleate exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it blocks the action of endogenous histamine, leading to the temporary relief of symptoms associated with allergic reactions, such as itching, vasodilation, and capillary leakage . Additionally, its antispasmodic and antiacetylcholine activities contribute to its overall pharmacological profile.
Comparison with Similar Compounds
Cycliramine maleate belongs to the alkylamine class of first-generation antihistamines. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Pharmacological Profiles
| Compound | Molecular Formula | Indication | Key Structural Features | Receptor Affinity (H₁) | Solubility (Water) |
|---|---|---|---|---|---|
| This compound | C₁₈H₁₉ClN₂·C₄H₄O₄ | Antihistaminic | Chlorinated aromatic ring, tertiary amine | High | 1:1.1 (freely soluble) |
| Chlorpheniramine maleate | C₁₆H₁₉ClN₂·C₄H₄O₄ | Antihistaminic | Chlorinated phenyl ring, ethylamine side chain | High | 1:1 (freely soluble) |
| Dexchlorpheniramine maleate | C₁₆H₁₉ClN₂·C₄H₄O₄ | Antihistaminic | Dextrorotatory isomer of chlorpheniramine | Higher enantioselectivity | 1:1.1 (similar to parent) |
| Brompheniramine maleate | C₁₆H₁₉BrN₂·C₄H₄O₄ | Antihistaminic | Bromine substituent (vs. Cl in chlorpheniramine) | Moderate-high | 1:1.2 (slightly less soluble) |
| Cyclizine | C₁₈H₂₂N₂ | Antiemetic | Piperazine ring, non-halogenated | Moderate | 1:1.5 (less soluble) |
Key Findings :
- Brompheniramine’s bromine substituent further increases lipophilicity, which may affect CNS penetration and sedation profiles .
- Isomerism : Dexchlorpheniramine (the active dextrorotatory isomer of chlorpheniramine) exhibits higher H₁ receptor selectivity, leading to enhanced efficacy at lower doses .
- Aggregation Behavior : this compound and chlorpheniramine maleate demonstrate polydisperse aggregation in solution, unlike classical micellar systems, which may influence their pharmacokinetic profiles .
Therapeutic Indications and Regulatory Status
| Compound | Primary Use | Trade Names (Examples) | Regulatory Status (US FDA) |
|---|---|---|---|
| This compound | Allergic rhinitis | N/A (generic) | Approved (USAN) |
| Chlorpheniramine maleate | Allergies, common cold | Teldrin®, Phenetron® | Approved (OTC) |
| Dexchlorpheniramine maleate | Chronic urticaria | Polaramin®, Polamin® | Approved (Rx) |
| Cyclizine | Motion sickness | Marezine® | Approved (OTC) |
Key Findings :
- Cyclizine, though structurally related to alkylamine antihistamines, is primarily used for motion sickness due to its antiemetic effects via central H₁ and muscarinic receptor inhibition .
- Dexchlorpheniramine’s prescription-only status reflects its potency and risk of drowsiness compared to OTC chlorpheniramine .
Physicochemical and Stability Properties
Key Findings :
- The absence of a defined cmc in cycliramine and chlorpheniramine suggests non-micellar aggregation, which may necessitate formulation additives to enhance solubility .
- Light sensitivity necessitates specialized packaging for cycliramine, whereas chlorpheniramine’s degradation in UV light limits its use in transparent formulations .
Q & A
Q. What analytical methods are recommended for quantifying cycliramine maleate in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is a standard method. For example, mobile phases using 0.1% phosphoric acid and system suitability solutions calibrated against USP reference standards ensure precision . Chromatographic separation should be optimized to resolve this compound from excipients and degradation products. Data validation should include recovery studies (e.g., 98–102% accuracy) and repeatability tests (RSD < 2%) to comply with pharmacopeial guidelines .
Q. How can researchers design experiments to optimize this compound formulations for sustained release?
Response Surface Methodology (RSM) with a D-optimal design is effective for formulation optimization. Key variables include drug-loading percentage, temperature, and curing time. For example, Compritol® and microcrystalline cellulose (Avicel® PH101) are common matrix materials. Experimental data should be analyzed using software like Design-Expert to model release kinetics and identify optimal conditions .
Q. What are the structural and regulatory identifiers for this compound?
this compound is classified as a histamine-1 receptor antagonist with the molecular formula C₁₈H₁₉ClN₂·C₄H₄O₄ (SMILES: CN1CCC(=C(C2CCC(CC2)Cl)C3CCCCN3)CC1.C(=C\C(=O)O)\C(=O)O). Regulatory identifiers include US FDA Unique Ingredient Identifier J542BCR0IQ , UMLS ID C1880204 , and NCI Concept Code C65355 .
Advanced Research Questions
Q. How does this compound’s self-association behavior affect its physicochemical properties?
Light-scattering studies on structurally related compounds (e.g., chlorpheniramine maleate) suggest non-micellar, step-wise self-association, leading to polydisperse systems without a critical micelle concentration (cmc). This behavior impacts solubility and dissolution kinetics. Researchers should employ dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) to characterize association patterns .
Q. What electrochemical methods can be developed for this compound quantification in biological fluids?
Cyclic voltammetry and differential pulse voltammetry (DPV) are promising due to their sensitivity and cost-effectiveness. Electrode modification with nanomaterials (e.g., carbon nanotubes) can enhance detection limits. Method validation should include spike-recovery tests in urine and plasma matrices, with cross-validation against HPLC-MS .
Q. How can contradictions in data on this compound’s genotoxicity be resolved?
Chromosomal aberration assays in peripheral blood mononuclear cells (PBMCs) are critical. For example, studies on dexchlorpheniramine maleate (a structural analog) showed no clastogenic effects at therapeutic doses. Researchers should replicate these assays under controlled conditions (e.g., 24–72 hr exposure, metaphase arrest with colchicine) and compare results with positive controls (e.g., mitomycin C) .
Q. What sustainable synthesis pathways exist for this compound?
Genetically engineered E. coli strains can synthesize maleate via metabolic engineering. Key steps include introducing heterologous genes for maleate dehydrogenase and optimizing fermentation conditions (pH, temperature). Yield improvements require balancing precursor availability (e.g., fumarate) and minimizing byproduct formation .
Methodological Recommendations
- For assay validation : Include system suitability tests (e.g., USP tailing factor < 2) and robustness studies (e.g., ±2% flow rate variations) .
- For genotoxicity studies : Use at least 200 metaphase cells per treatment group and apply Fisher’s exact test for statistical significance .
- For electrochemical analysis : Pre-treat biological samples with protein precipitation (e.g., acetonitrile) to minimize matrix interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
